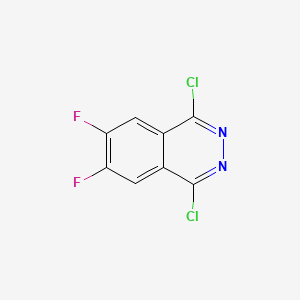

1,4-Dichloro-6,7-difluorophthalazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-dichloro-6,7-difluorophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F2N2/c9-7-3-1-5(11)6(12)2-4(3)8(10)14-13-7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYKVDQDTDQPFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)C(=NN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743554 | |

| Record name | 1,4-Dichloro-6,7-difluorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945599-38-2 | |

| Record name | 1,4-Dichloro-6,7-difluorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,4-Dichloro-6,7-difluorophthalazine

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of the heterocyclic compound 1,4-Dichloro-6,7-difluorophthalazine. As a niche yet potentially significant building block in medicinal chemistry and materials science, a thorough understanding of its physical characteristics is paramount for its effective handling, characterization, and application in research and development. This document synthesizes available data, provides predicted properties based on analogous structures, and outlines detailed experimental protocols for in-house validation.

Chemical Identity and Molecular Structure

This compound is a halogenated bicyclic aromatic heterocycle. The phthalazine core, containing two adjacent nitrogen atoms, is substituted with two chlorine atoms at the 1 and 4 positions and two fluorine atoms at the 6 and 7 positions. This specific substitution pattern imparts distinct electronic and steric properties that influence its reactivity and physical behavior.

Table 1: Core Chemical Information

| Identifier | Value | Source |

| CAS Number | 945599-38-2 | [1][2] |

| Molecular Formula | C₈H₂Cl₂F₂N₂ | [2] |

| Molecular Weight | 235.017 g/mol | [2] |

| Canonical SMILES | C1=C(C2=C(C(=C1F)F)C(=NNC2=C)Cl)Cl | |

| InChI Key | Not readily available |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];N1 [label="N", pos="0.5,0.866!"]; N2 [label="N", pos="-0.5,0.866!"]; C1 [label="C", pos="-1,0!"]; C2 [label="C", pos="-0.5,-0.866!"]; C3 [label="C", pos="0.5,-0.866!"]; C4 [label="C", pos="1,0!"]; C5 [label="C", pos="2,0!"]; C6 [label="C", pos="2.5,0.866!"]; C7 [label="C", pos="2,-1.732!"]; C8 [label="C", pos="1,-1.732!"]; Cl1 [label="Cl", pos="-2,0!"]; Cl2 [label="Cl", pos="3,0!"]; F1 [label="F", pos="3.5,0.866!"]; F2 [label="F", pos="2.5,-2.598!"]; H1 [label="H", pos="0.5,-2.598!"]; H2 [label="H", pos="-1.5,-2.598!"];

N1 -- N2; N2 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C3; C1 -- Cl1; C5 -- Cl2; C6 -- F1; C7 -- F2;

Caption: Proposed two-step synthesis of this compound.

The synthesis would likely begin with the condensation of 4,5-difluorophthalic acid or its anhydride with hydrazine hydrate to form 6,7-difluorophthalazine-1,4-dione. Subsequent treatment of this dione with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), under reflux conditions would yield the desired this compound.

Experimental Protocols for Physical Property Determination

For researchers requiring precise, in-house data, the following standard protocols are recommended.

Melting Point Determination

The melting point provides a quick and effective assessment of purity.

Protocol:

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating Rate: Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. A sharp melting range (≤ 1 °C) is indicative of high purity.

Solubility Determination

Understanding solubility is critical for reaction setup, purification, and formulation.

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: To a small test tube, add approximately 10 mg of the compound.

-

Solvent Addition: Add the selected solvent dropwise (up to 1 mL) while vortexing or stirring.

-

Observation: Observe if the solid dissolves completely. Classify as "soluble," "sparingly soluble," or "insoluble." For quantitative analysis, gravimetric methods can be employed.

Safety, Handling, and Storage

As a halogenated organic compound, appropriate safety precautions are necessary.

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a multifaceted molecule with significant potential in various scientific domains. This guide has provided a detailed account of its known and predicted physical properties, along with robust protocols for their experimental determination. A comprehensive understanding of these characteristics is the foundation for innovative applications and further research into the rich chemistry of phthalazine derivatives.

References

-

Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. National Center for Biotechnology Information. [Link]

-

SINFOO - Products - Lab Chemicals - this compound. SINFOO. [Link]

-

19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. National Institutes of Health. [Link]

-

19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]

Sources

An In-Depth Technical Guide to 1,4-Dichloro-6,7-difluorophthalazine: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,4-dichloro-6,7-difluorophthalazine, a fluorinated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from closely related analogs to present a predictive yet scientifically grounded resource.

Molecular Profile and Physicochemical Properties

This compound belongs to the phthalazine class of nitrogen-containing heterocyclic compounds. The presence of two chlorine atoms at the 1 and 4 positions, along with two fluorine atoms on the benzene ring, imparts unique electronic properties and reactivity to the molecule.

Chemical Structure

The chemical structure of this compound is characterized by a fused pyridazine and benzene ring system.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source/Method |

| CAS Number | 945599-38-2 | [1] |

| Molecular Formula | C₈H₂Cl₂F₂N₂ | [1] |

| Molecular Weight | 235.02 g/mol | [1] |

| Appearance | Predicted to be a white to off-white solid | Analogy to 1,4-dichlorophthalazine[2] |

| Melting Point | >160 °C (Predicted) | Based on 1,4-dichlorophthalazine (160-162 °C) |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, Chloroform, THF) and poorly soluble in water | General characteristic of similar halogenated heterocycles |

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Protocol 1: Synthesis of 6,7-Difluorophthalazine-1,4-dione

This initial step involves the cyclization of 4,5-difluorophthalic acid with hydrazine hydrate to form the phthalazine-1,4-dione core. This reaction is a well-established method for the formation of the phthalazine ring system.[3][4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,5-difluorophthalic acid (1 equivalent) in ethanol or a similar suitable solvent.

-

Addition of Hydrazine: To the stirred suspension, add hydrazine hydrate (approximately 2-4 equivalents) dropwise at room temperature.

-

Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The product, 6,7-difluorophthalazine-1,4-dione, is expected to precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Chlorination of 6,7-Difluorophthalazine-1,4-dione

The second step involves the conversion of the dione to the dichloro derivative using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3][5]

-

Reaction Setup: In a fume hood, carefully add 6,7-difluorophthalazine-1,4-dione (1 equivalent) to an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as pyridine or N,N-dimethylformamide (DMF), can be added to facilitate the reaction.

-

Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: The crude this compound will precipitate as a solid. Collect the solid by filtration and wash thoroughly with water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Predicted Spectroscopic Data

The following section provides predicted spectroscopic data for this compound based on its chemical structure and known spectral data of analogous compounds. These predictions can aid in the characterization and identification of the synthesized compound. Online NMR prediction tools can also be utilized for more detailed estimations.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Rationale |

| ¹H | ~ 8.0 - 8.5 | Singlet | H-5, H-8 | The two protons on the benzene ring are in a chemically equivalent environment, deshielded by the aromatic system and the adjacent fluorine atoms. Due to symmetry, they are expected to appear as a singlet. |

| ¹³C | ~ 150-155 | Singlet | C-1, C-4 | Carbons bonded to chlorine and nitrogen in a heterocyclic system. |

| ~ 145-150 (d) | Doublet | C-6, C-7 | Aromatic carbons directly attached to fluorine, showing a large one-bond C-F coupling. | |

| ~ 125-130 (d) | Doublet | C-4a, C-8a | Aromatic carbons adjacent to the fluorinated carbons, showing a smaller two-bond C-F coupling. | |

| ~ 115-120 (d) | Doublet | C-5, C-8 | Aromatic carbons adjacent to the fluorinated carbons, showing a three-bond C-F coupling. | |

| ¹⁹F | ~ -120 to -140 | Singlet | F-6, F-7 | The two fluorine atoms are chemically equivalent and are expected to appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |

| 3050-3150 | Aromatic C-H Stretch | Weak to Medium |

| 1550-1620 | C=N Stretch (in-ring) | Medium |

| 1450-1550 | Aromatic C=C Stretch (in-ring) | Medium |

| 1200-1300 | Aromatic C-F Stretch | Strong |

| 800-900 | C-H Out-of-plane Bend | Medium to Strong |

| 600-800 | C-Cl Stretch | Medium to Strong |

The presence of strong absorption bands in the 1200-1300 cm⁻¹ and 600-800 cm⁻¹ regions would be indicative of the C-F and C-Cl bonds, respectively.[9][10][11]

Mass Spectrometry

In mass spectrometry, this compound is expected to show a distinct molecular ion peak cluster due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl).

-

Molecular Ion (M⁺): A cluster of peaks will be observed corresponding to the different isotopic combinations of the two chlorine atoms. The approximate ratio of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be 9:6:1.

-

Fragmentation: Common fragmentation pathways for aromatic halogenated compounds involve the loss of halogen atoms and the cleavage of the heterocyclic ring.[12][13][14][15] The exact fragmentation pattern would need to be determined experimentally.

Reactivity and Applications in Synthesis

The chemical reactivity of this compound is dominated by the two chlorine atoms at the 1 and 4 positions, which are activated towards nucleophilic aromatic substitution (SₙAr) and can participate in various palladium-catalyzed cross-coupling reactions. This makes the molecule a highly valuable and versatile scaffold for the synthesis of a diverse range of derivatives.

Caption: Key reaction pathways for the functionalization of this compound.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the nitrogen atoms in the phthalazine ring and the fluorine atoms on the benzene ring activates the C-Cl bonds towards nucleophilic attack. This allows for the displacement of the chlorine atoms by a wide variety of nucleophiles, including:

-

Amines: To synthesize amino-substituted phthalazines.

-

Alcohols/Phenols: To generate ether-linked derivatives.

-

Thiols: To produce thioether analogs.

The sequential displacement of the two chlorine atoms can often be controlled by adjusting the reaction conditions, enabling the synthesis of unsymmetrically substituted phthalazines.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.

-

Suzuki Coupling: Reaction with boronic acids or their esters allows for the introduction of aryl or heteroaryl substituents at the 1 and/or 4 positions.

-

Buchwald-Hartwig Amination: This reaction provides an alternative and often milder method for the formation of C-N bonds with a broad range of amine coupling partners.

-

Sonogashira Coupling: Reaction with terminal alkynes can be used to introduce alkynyl moieties.

The versatility of these reactions makes this compound a key intermediate for the construction of complex molecular architectures with potential applications in:

-

Drug Discovery: The phthalazine core is a known pharmacophore in various therapeutic areas.[4][5] The ability to readily diversify the substituents at the 1 and 4 positions allows for the rapid generation of compound libraries for screening against biological targets.

-

Materials Science: The rigid, planar structure of the phthalazine system, combined with the ability to introduce various functional groups, makes it an attractive scaffold for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

This compound represents a promising and highly versatile building block for synthetic chemists. While direct experimental data is currently sparse, its synthesis is feasible through established methods, and its reactivity can be confidently predicted based on well-understood principles of heterocyclic chemistry. The dual reactivity of the chloro-substituents towards both nucleophilic substitution and cross-coupling reactions provides a powerful platform for the development of novel compounds with potential applications in drug discovery and materials science. This guide serves as a foundational resource to stimulate further research and unlock the full potential of this intriguing fluorinated heterocycle.

References

-

Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. PMC. [Link]

-

Synthesis of 4,5-Difluorophthalic Anhydride (5). PrepChem.com. [Link]

-

Synthesis of new phthalazinedione derivatives. Sciforum. [Link]

-

This compound. SINFOO. [Link]

-

IR Spectroscopy Tutorial: Aromatics. University of Calgary. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Week 7 : Lecture 32 : IR stretching frequencies for various functional groups. YouTube. [Link]

-

Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]

-

Synthesis of 2-Bromo-4, 5-Difluorobenzolc Acid. Taylor & Francis Online. [Link]

-

mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e.... Doc Brown's Chemistry. [Link]

-

Infrared Spectrometry. MSU chemistry. [Link]

-

The features of IR spectrum. SlideShare. [Link]

-

Chlorination catalyzed by Dihydroquinidine Derivative. Buchler GmbH. [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

(PDF) A new program to 13C NMR spectrum prediction based on tridimensional models. ResearchGate. [Link]

-

1,4-Dichlorophthalazine | C8H4Cl2N2 | CID 78490. PubChem - NIH. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Video: IR Frequency Region: Alkene and Carbonyl Stretching. JoVE. [Link]

- Process for the chlorination of phthalide and further treatment of the chlorination product.

-

IR Absorption Spectrum - Functional Group Regions. YouTube. [Link]

-

An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. IOSR Journal of Pharmacy and Biological Sciences. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

Applications of Spectroscopy in the Study of Bioactive Compounds from Cornus mas L. MDPI. [Link]

-

IR Spectroscopy | Stretching and bending vibrations | Selection Rule | Fingerprint Region. YouTube. [Link]

-

1,4-DICHLOROPHTHALAZINE. GSRS. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]

-

Synthesis of 6,7-Dichloro-5,8-phthalazinedione and Its Derivatives. ResearchGate. [Link]

-

Phthalazines. ResearchGate. [Link]

-

Synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives in a reusable catalyst/solvent. OUCI. [Link]

-

How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube. [Link]

-

(PDF) Synthesis of 6,13-difluoropentacene. ResearchGate. [Link]

Sources

- 1. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 1,4-Dichloro phthalazine - Pragmetis [pragmetis.com]

- 3. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. longdom.org [longdom.org]

- 6. Visualizer loader [nmrdb.org]

- 7. Visualizer loader [nmrdb.org]

- 8. youtube.com [youtube.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to 1,4-Dichloro-6,7-difluorophthalazine (CAS 945599-38-2)

This guide provides a comprehensive technical overview of 1,4-Dichloro-6,7-difluorophthalazine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, a robust synthesis protocol, its inherent reactivity, and its promising applications in modern chemical research.

Introduction and Chemical Profile

This compound is a substituted aromatic heterocycle belonging to the phthalazine class of compounds. The strategic placement of two chlorine atoms at the 1 and 4 positions of the phthalazine core, coupled with two fluorine atoms on the benzene ring, imparts unique electronic properties and reactivity to the molecule. These features make it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry where the phthalazine scaffold is a known pharmacophore.[1][2][3]

The chlorine atoms serve as excellent leaving groups for nucleophilic substitution reactions, providing a direct route to a diverse array of 1,4-disubstituted phthalazine derivatives. The electron-withdrawing nature of the fluorine atoms further activates the phthalazine system towards such substitutions, enhancing the reactivity of the C-Cl bonds. This guide will explore the synthesis and chemical behavior of this versatile building block.

Physicochemical and Spectroscopic Properties

Detailed experimental data for this compound is not extensively available in public literature. The following table summarizes its known and predicted properties based on its structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 945599-38-2 | [4] |

| Molecular Formula | C₈H₂Cl₂F₂N₂ | [4] |

| Molecular Weight | 235.02 g/mol | [4] |

| Appearance | Predicted: White to off-white solid | Analog Data |

| Melting Point | Not reported; Expected to be >150 °C | Analog Data[2] |

| Solubility | Predicted: Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and polar aprotic solvents (DMF, DMSO). Sparingly soluble in alcohols and non-polar solvents. | Analog Data[5] |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed. For long-term storage, refrigeration is recommended. | General Lab Practice |

Spectroscopic Characterization (Predicted):

-

¹H NMR: Due to the symmetrical substitution pattern, a single sharp singlet is expected for the two aromatic protons on the difluorobenzene ring. The chemical shift would likely be in the downfield region (δ 8.0-8.5 ppm) due to the deshielding effects of the heterocyclic ring and the fluorine atoms.

-

¹³C NMR: The spectrum would show four distinct signals in the aromatic region. The two carbons bearing chlorine atoms would be significantly downfield. The carbons attached to fluorine would exhibit large C-F coupling constants.

-

¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms.

-

Mass Spectrometry (EI): The mass spectrum would show a characteristic isotopic pattern for two chlorine atoms in the molecular ion peak (M, M+2, M+4).

Synthesis of this compound

The synthesis of this compound can be logically approached in a three-step sequence starting from 4,5-difluorophthalic acid. This pathway involves the formation of a phthalhydrazide intermediate, followed by chlorination.

Figure 1: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 6,7-Difluorophthalhydrazide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,5-difluorophthalic acid (1.0 eq) in glacial acetic acid.

-

Addition of Reagent: To this suspension, add hydrazine hydrate (1.1 eq) dropwise at room temperature. The reaction is exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold water, and then with a small amount of cold ethanol to remove impurities.

-

Drying: Dry the resulting white to off-white solid under vacuum to obtain 6,7-difluorophthalhydrazide.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 6,7-difluorophthalhydrazide (1.0 eq).

-

Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. This step should be performed in a well-ventilated fume hood.

-

Reaction Conditions: Heat the mixture to reflux for 3-5 hours. The solid will gradually dissolve as the reaction proceeds. The reaction progress can be monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. A solid precipitate will form.

-

Purification: Filter the crude product and wash it thoroughly with cold water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

-

Drying: Dry the purified this compound under vacuum.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the reactivity of the chlorine atoms at the 1 and 4 positions towards nucleophiles. This reactivity is a classic example of nucleophilic aromatic substitution (SₙAr).

Figure 2: General reactivity of this compound towards nucleophiles.

The key factors governing this reactivity are:

-

Activation by Heteroatoms: The two nitrogen atoms in the phthalazine ring are electron-withdrawing, which reduces the electron density of the aromatic system and makes it more susceptible to nucleophilic attack.

-

Influence of Fluorine Substituents: The two fluorine atoms at the 6 and 7 positions are strongly electron-withdrawing through the inductive effect. This further enhances the electrophilicity of the carbon atoms attached to the chlorine atoms, thereby increasing the rate of nucleophilic substitution.

-

Leaving Group Ability: The chloride ion is a good leaving group, which facilitates the substitution reaction.

The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing groups on the ring. The stepwise substitution of the two chlorine atoms can often be controlled by adjusting the reaction conditions (e.g., temperature, stoichiometry of the nucleophile) to selectively obtain mono- or di-substituted products.

Applications in Drug Discovery and Materials Science

The phthalazine core is a privileged scaffold in medicinal chemistry, appearing in a number of clinically used drugs and drug candidates.[1][2][3] Derivatives of 1,4-dichlorophthalazines are extensively used in the synthesis of kinase inhibitors for the treatment of cancer.[6] The ability to introduce a wide range of substituents at the 1 and 4 positions allows for the fine-tuning of the molecule's interaction with the target protein.

This compound serves as a key starting material for the synthesis of libraries of compounds for high-throughput screening. The fluorine atoms can also play a crucial role in modulating the pharmacokinetic properties of the final drug candidates, such as metabolic stability and membrane permeability.

Beyond pharmaceuticals, fluorinated aromatic compounds are of interest in materials science for the development of organic electronics and functional polymers due to their unique electronic and physical properties.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. As a general precaution:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area with plenty of water.

References

- El-Azm, F. S. M. A., Mahmoud, M. R., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 1, 132.

- Shubin, K. M., et al. (2004). Synthesis of benzimidazo phthalazines. Chemistry of Heterocyclic Compounds, 40(10), 1318-1324.

- Mahmoud, M. R., Abou‐Elmagd, W. S. I., Derbala, H. A., & Hekal, M. H. (2012).

-

PrepChem. (n.d.). Synthesis of 4,5-Difluorophthalic Anhydride (5). Retrieved from [Link]

-

JOCPR. (n.d.). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

Zenodo. (1997). Reactivity of 1-Chlorobenzo[g]phthalazinone and 1 ,4-Dichlorobenzo[g]phthalazine towards some Nucleophilic Reagents. Retrieved from [Link]

-

Zhang, L., et al. (2009). Synthesis and biological evaluation of novel 6-alkoxy-[1][2][4]triazolo[3,4-a]phthalazines as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 19(21), 6079-6082.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Sci-Hub. ChemInform Abstract: Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. / ChemInform, 2012 [sci-hub.st]

- 4. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. researchgate.net [researchgate.net]

1,4-Dichloro-6,7-difluorophthalazine molecular weight

An In-Depth Technical Guide to 1,4-Dichloro-6,7-difluorophthalazine: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 945599-38-2), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The document elucidates the molecule's physicochemical properties, outlines a representative synthetic pathway, and delves into its analytical characterization. A core focus is placed on the compound's chemical reactivity, particularly the sequential and regioselective nature of nucleophilic aromatic substitution (SNAr) at the C1 and C4 positions. This reactivity is contextualized within its application as a versatile scaffold in the synthesis of complex, biologically active molecules. The strategic incorporation of both chlorine and fluorine atoms imparts unique electronic properties and metabolic characteristics, making it a valuable intermediate in modern medicinal chemistry.

Core Compound Identification and Physicochemical Properties

This compound is a poly-halogenated nitrogen-containing heterocycle. The phthalazine core provides a rigid scaffold, while the halogen substituents serve as both tunable electronic modifiers and reactive handles for synthetic elaboration. The electron-deficient nature of the phthalazine ring, further enhanced by the four halogen atoms, renders the chloro-groups highly susceptible to nucleophilic displacement, which is the cornerstone of its synthetic utility.[1]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 945599-38-2 | [2][3] |

| Molecular Formula | C₈H₂Cl₂F₂N₂ | [2] |

| Molecular Weight | 235.02 g/mol | [2] |

| Appearance | Solid (Predicted) | [1] |

| Purity | Typically ≥98% | Commercially available |

| MDL Number | MFCD17392853 | [1] |

Synthesis and Mechanistic Rationale

While a specific, peer-reviewed synthesis for this compound is not extensively documented in public literature, its preparation can be confidently extrapolated from established protocols for analogous 1,4-dichlorophthalazines. The most logical and industrially scalable approach involves the direct chlorination of the corresponding precursor, 6,7-difluorophthalazine-1,4-dione.

Causality of Reagent Selection:

-

Precursor: 6,7-Difluorophthalazine-1,4-dione serves as the foundational scaffold, which can be synthesized from 4,5-difluorophthalic acid and hydrazine.

-

Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice. It is a powerful and cost-effective dehydrating and chlorinating agent, ideal for converting the cyclic amide (phthalazinedione) tautomer into the desired dichloroaromatic system. The reaction proceeds via the formation of a dichlorophosphoric acid intermediate. In some cases, catalysts like dimethylformamide (DMF) or tertiary amines can be used to accelerate the transformation, though this can introduce purification challenges.

Representative Experimental Protocol: Chlorination

Disclaimer: This protocol is a representative procedure based on established chemical principles for similar compounds and should be optimized and validated under appropriate laboratory conditions.

-

Reaction Setup: To a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add 6,7-difluorophthalazine-1,4-dione (1.0 eq).

-

Reagent Addition: Add phosphorus oxychloride (POCl₃, 10-15 eq) to the flask. The excess POCl₃ serves as both the reagent and the solvent.

-

Heating: Heat the reaction mixture to reflux (approx. 105 °C) under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the starting material is consumed (typically 4-10 hours), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess POCl₃.

-

Isolation: The crude product will precipitate as a solid. Isolate the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Analytical Characterization

Structural confirmation and purity assessment are critical. The primary techniques for elucidating the structure of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR: The molecule's structure (C₈H₂Cl₂F₂N₂) contains only two protons. Due to the molecule's symmetry, these protons are chemically equivalent. Therefore, the ¹H NMR spectrum is predicted to show a single sharp singlet. The chemical shift would be in the downfield aromatic region, likely >8.0 ppm, due to the deshielding effects of the aromatic system and electron-withdrawing halogens.

-

¹⁹F NMR: The two fluorine atoms are also in a symmetrical environment. The ¹⁹F NMR spectrum would be expected to show a single resonance, providing unambiguous confirmation of the fluoro-substituents.

-

¹³C NMR: The spectrum would show four distinct carbon signals: one for the two equivalent carbons bearing chlorine (C1/C4), one for the two equivalent carbons bearing fluorine (C6/C7), one for the two equivalent proton-bearing carbons (C5/C8), and one for the two equivalent carbons at the ring junction (C4a/C8a). The signals for C-F and C-Cl bonds would be readily identifiable.

-

Mass Spectrometry (MS): Electron Ionization MS (EI-MS) would show a distinct molecular ion (M⁺) peak. A key feature would be the isotopic pattern characteristic of two chlorine atoms. The M⁺, [M+2]⁺, and [M+4]⁺ peaks should appear in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₈H₂Cl₂F₂N₂.

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in the high reactivity of its C-Cl bonds toward nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism.[4]

Mechanistic Insights: The reaction proceeds through a two-step addition-elimination pathway.

-

Addition: A nucleophile attacks one of the electron-deficient carbons bonded to chlorine (C1 or C4), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

The presence of two nitrogen atoms in the phthalazine ring acts as a powerful electron sink, stabilizing the negative charge of the Meisenheimer complex and thus activating the ring for SNAr.[4] This activation is a key reason why chloroazines are significantly more reactive than simple chloroarenes.[4][5]

Regioselective Substitution

A crucial feature is the potential for sequential, regioselective substitution. The first substitution reaction deactivates the ring slightly, meaning the second substitution often requires more forcing conditions (e.g., higher temperature or stronger base). This differential reactivity allows for the controlled, stepwise introduction of two different nucleophiles, making the scaffold ideal for generating diverse molecular libraries.

Role in Medicinal Chemistry

This molecule is a "privileged scaffold" for several reasons:

-

Versatile Handles: The two chlorine atoms can be displaced by a wide range of nucleophiles, including O-nucleophiles (alcohols, phenols), N-nucleophiles (amines, hydrazines), and S-nucleophiles (thiols). This allows for the facile introduction of various pharmacophores.

-

Fluorine Substitution: The 6,7-difluoro substituents are often retained in the final drug candidate. Fluorine atoms are known to enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa and lipophilicity of the molecule.

-

Scaffold Rigidity: The planar phthalazine core provides a rigid anchor to position substituents in a well-defined three-dimensional space, which is critical for optimizing interactions with biological targets.

Reactivity Pathway Diagram

Caption: SNAr reactivity pathways for this compound.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety profile can be constructed based on its chemical class (halogenated aromatic heterocycle).

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust or vapors. Do not allow the compound to come into contact with skin or eyes.[1]

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.

-

Conclusion

This compound is a high-value synthetic intermediate with significant potential in drug discovery and materials science. Its value is derived from a combination of features: a rigid heterocyclic core, strategically placed fluorine atoms for property modulation, and two differentially reactive chlorine atoms that serve as handles for regioselective SNAr reactions. This guide has provided a framework for its synthesis, characterization, and safe handling, underscoring the chemical principles that make it a powerful tool for the modern synthetic chemist.

References

- BOC Sciences. (n.d.). CAS 945599-38-2 Phthalazine, 1,4-dichloro-6,7...

- Angene Chemical. (n.d.). This compound | 945599-38-2.

- Benchchem. (2025). Technical Support Center: Nucleophilic Substitution on Dichlorophthalazine.

-

Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2459-2465. Available at: [Link]

-

Master Organic Chemistry. (2012). Introduction to Nucleophilic Substitution Reactions. Retrieved from [Link]

- SINFOO. (n.d.). This compound.

- CymitQuimica. (n.d.). This compound.

- Aakash Institute. (n.d.). Reactions of Haloarenes: Nucleophilic Substitution Reactions, Reaction with Metals.

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. sinfoochem.com [sinfoochem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactions of Haloarenes: Nucleophilic Substitution Reactions, Reaction with Metals, Practice Problems and Frequently Asked Questions(FAQs) in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

An In-Depth Technical Guide to the Synthesis of 1,4-Dichloro-6,7-difluorophthalazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and scientifically grounded synthetic pathway for 1,4-dichloro-6,7-difluorophthalazine. As a key intermediate in the development of novel pharmaceuticals and functional materials, a reliable synthetic route to this molecule is of significant interest. This document details a two-step synthesis, offering in-depth procedural instructions, mechanistic insights, and critical considerations for successful execution in a laboratory setting. The protocols described herein are based on well-established chemical transformations for analogous structures, providing a strong foundation for the synthesis of the title compound.

Introduction: The Significance of this compound

This compound (CAS No. 945599-38-2) is a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science.[1][2][3] The dichloro substitutions at the 1 and 4 positions serve as reactive sites for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The difluoro substitution on the benzene ring can enhance the metabolic stability and pharmacokinetic properties of derivative compounds.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step reaction sequence, commencing with a cyclization reaction to form the phthalazine core, followed by a chlorination step to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 6,7-Difluorophthalazine-1,4-dione

The initial step involves the condensation of 4,5-difluorophthalic anhydride with hydrazine hydrate to form the heterocyclic core, 6,7-difluorophthalazine-1,4-dione. This reaction is a well-established method for the formation of phthalazinone derivatives.[4]

Mechanistic Considerations

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydrazine nitrogen attacks one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the remaining carboxylic acid group, followed by dehydration, yields the stable phthalazine-1,4-dione ring system. The use of glacial acetic acid as a solvent provides a protic medium that facilitates the reaction.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4,5-Difluorophthalic Anhydride | 184.08 | 10.0 g | 0.054 |

| Hydrazine Hydrate (~64% hydrazine) | 50.06 | 3.4 mL | ~0.065 |

| Glacial Acetic Acid | - | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-difluorophthalic anhydride (10.0 g, 0.054 mol) and glacial acetic acid (100 mL).

-

Stir the suspension and slowly add hydrazine hydrate (3.4 mL, ~0.065 mol) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol to remove any residual acetic acid.

-

Dry the product under vacuum to yield 6,7-difluorophthalazine-1,4-dione as a solid.

Step 2: Chlorination of 6,7-Difluorophthalazine-1,4-dione

The second step is the conversion of the 6,7-difluorophthalazine-1,4-dione to the target molecule, this compound. This is achieved through a chlorination reaction using phosphorus oxychloride (POCl₃).[5][6] The addition of a base, such as pyridine, can facilitate the reaction.[7]

Mechanistic Considerations

Phosphorus oxychloride is a powerful chlorinating agent. The reaction likely proceeds through the formation of a dichlorophosphate ester intermediate by the reaction of the tautomeric hydroxyl form of the phthalazinedione with POCl₃. Subsequent nucleophilic attack by chloride ions, generated from POCl₃, on the carbon atoms of the ester, followed by elimination, results in the formation of the dichlorinated product.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6,7-Difluorophthalazine-1,4-dione | 198.12 | 5.0 g | 0.025 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 25 mL | - |

| Pyridine | 79.10 | 2.0 mL | 0.025 |

| Dichloromethane (DCM) | - | 150 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 6,7-difluorophthalazine-1,4-dione (5.0 g, 0.025 mol) in phosphorus oxychloride (25 mL).

-

To this suspension, add pyridine (2.0 mL, 0.025 mol) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours.[7]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This will quench the excess POCl₃.[8]

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Caption: Experimental workflow for the synthesis of this compound.

Trustworthiness and Self-Validating Systems

The protocols provided are designed to be self-validating through in-process monitoring and final product characterization.

-

Reaction Monitoring: The progress of both reaction steps can be effectively monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of the product spot with a different Rf value will indicate the progression and completion of the reaction.

-

Product Characterization: The identity and purity of the intermediate, 6,7-difluorophthalazine-1,4-dione, and the final product, this compound, should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the crystalline products can also serve as an indicator of purity.

Conclusion

This guide outlines a reliable and scalable two-step synthesis for this compound. By leveraging established methodologies for analogous compounds, this protocol provides a strong starting point for researchers and drug development professionals. Careful execution of the experimental procedures and diligent in-process monitoring will be key to achieving high yields and purity of this valuable synthetic intermediate.

References

-

Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Available at: [Link]

-

Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. MDPI. Available at: [Link]

- Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. Google Patents.

-

Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

-

Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Synform. Available at: [Link]

-

A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate. Available at: [Link]

-

POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. National Institutes of Health. Available at: [Link]

-

This compound. SINFOO. Available at: [Link]

Sources

- 1. sinfoochem.com [sinfoochem.com]

- 2. 945599-38-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phthalazine, 1,4-dichloro-6-(trifluoromethyl)- synthesis - chemicalbook [chemicalbook.com]

- 8. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Reactivity Profile of 1,4-Dichloro-6,7-difluorophthalazine

Introduction

1,4-Dichloro-6,7-difluorophthalazine is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the synergistic effects of the phthalazine core, dichloro-substitution, and difluoro-activation, give rise to a rich and nuanced reactivity profile. This guide provides an in-depth exploration of the synthesis, electronic characteristics, and key reactions of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

The phthalazine scaffold is a privileged structure in numerous biologically active molecules, including kinase inhibitors and anticancer agents.[1][2][3][4][5] The strategic placement of chlorine atoms at the 1 and 4 positions provides two reactive handles for the sequential introduction of various substituents, enabling the construction of diverse molecular architectures. Furthermore, the presence of fluorine atoms at the 6 and 7 positions profoundly influences the molecule's reactivity, primarily by modulating the electron density of the aromatic system.[1][6] This guide will delve into the practical implications of these structural features, providing a comprehensive understanding of the molecule's synthetic utility.

Molecular Properties and Synthesis

Chemical Profile:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 945599-38-2[7] |

| Molecular Formula | C₈H₂Cl₂F₂N₂[7] |

| Molecular Weight | 235.02 g/mol [7] |

Putative Synthesis:

Diagram 1: Putative Synthesis of this compound

Caption: A proposed two-step synthesis of this compound.

Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SₙAr). The phthalazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is significantly amplified by the two strongly electron-withdrawing fluorine atoms at the 6 and 7 positions.[1][6] This pronounced electrophilic character makes the carbon atoms attached to the chlorine atoms (C1 and C4) highly susceptible to attack by a wide range of nucleophiles.

The SₙAr reaction on this substrate proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial nucleophilic attack, which disrupts the aromaticity of the ring. The presence of electron-withdrawing groups, such as the fluorine atoms in this molecule, helps to stabilize the negative charge of the Meisenheimer complex, thereby accelerating the reaction.

Regioselectivity:

A critical aspect of the reactivity of this compound is the regioselectivity of the SₙAr reaction. With two potential leaving groups (the chlorine atoms at C1 and C4), the initial substitution can, in principle, occur at either position. While experimental data for this specific molecule is scarce, insights can be drawn from related heterocyclic systems. For instance, in 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the C4 position.

Computational studies on similar systems, such as dichloropyrimidines, have shown that the regioselectivity is governed by the electronic properties of the ring and can be influenced by substituents. Frontier Molecular Orbital (FMO) analysis is a powerful tool for predicting the site of nucleophilic attack. The position with the largest Lowest Unoccupied Molecular Orbital (LUMO) coefficient is generally the most electrophilic and, therefore, the most likely site of initial substitution. For this compound, it is anticipated that the C4 position is the more electrophilic center due to the influence of the adjacent nitrogen atom at the 3-position. However, without specific computational data, this remains a well-informed hypothesis.

Stepwise Substitution:

The SₙAr reactions on this compound can be performed in a stepwise manner, allowing for the synthesis of unsymmetrically substituted phthalazine derivatives. By carefully controlling the stoichiometry of the nucleophile (typically using one equivalent), monosubstitution can be achieved with high selectivity. The resulting mono-substituted intermediate can then be reacted with a different nucleophile to afford a disubstituted product with distinct functionalities at the C1 and C4 positions. This stepwise approach is a cornerstone of the synthetic utility of this building block.

Diagram 2: Stepwise Nucleophilic Aromatic Substitution

Caption: Sequential SₙAr for unsymmetrical phthalazine synthesis.

Experimental Protocol: Monosubstitution with an Amine Nucleophile (Putative)

This protocol outlines a general procedure for the selective monosubstitution of this compound with a primary or secondary amine.

-

Materials:

-

This compound

-

Amine nucleophile (e.g., morpholine, aniline)

-

Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen solvent under an inert atmosphere.

-

Add the amine nucleophile (1.0-1.1 eq) and the base (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) as required. The increased electrophilicity due to the fluorine atoms may allow for milder conditions compared to non-fluorinated analogues.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the monosubstituted product.

-

Palladium-Catalyzed Cross-Coupling Reactions

Beyond SₙAr, the chloro-substituents of this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions. These powerful transformations enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of complex phthalazine derivatives. Common cross-coupling reactions applicable to this substrate include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[3]

A particularly effective strategy involves a hybrid approach, combining an initial SₙAr reaction with a subsequent palladium-catalyzed cross-coupling. This allows for the introduction of a diverse range of substituents at the C1 and C4 positions, significantly expanding the accessible chemical space.

Quantitative Data for Suzuki-Miyaura Coupling on a Related Dichlorophthalazine:

The following table, adapted from literature on 1,4-dichlorophthalazine, provides illustrative conditions and yields for the Suzuki-Miyaura coupling, which can serve as a starting point for optimization with the 6,7-difluoro analogue.

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 |

| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 6 | 88 |

Experimental Protocol: Suzuki-Miyaura Coupling (Putative)

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a mono-substituted chloro-phthalazine derivative.

-

Materials:

-

Mono-substituted chloro-phthalazine intermediate

-

Aryl- or heteroarylboronic acid or ester (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

To an oven-dried flask under an inert atmosphere, add the mono-substituted chloro-phthalazine, boronic acid, palladium catalyst, and base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

-

Dilute the filtrate with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Conclusion

This compound is a highly activated and versatile building block with a rich reactivity profile. The electron-withdrawing nature of the fluorine substituents enhances the susceptibility of the C1 and C4 positions to nucleophilic aromatic substitution, enabling the facile introduction of a wide range of functional groups. The ability to perform these substitutions in a stepwise manner, coupled with the potential for subsequent palladium-catalyzed cross-coupling reactions, provides a powerful platform for the synthesis of complex, unsymmetrically substituted phthalazine derivatives. This guide has provided a comprehensive overview of the core reactivity of this molecule, offering both theoretical insights and practical, albeit putative, experimental protocols to aid researchers in harnessing its synthetic potential for applications in drug discovery and materials science.

References

- Z. Chen, L. Zheng, and W. Su, "A new approach to the synthesis of 2,6-dichloro-3-fluorobenzonitrile: a useful pharmaceutical intermediate," Journal of Chemical Research, vol. 2011, no. 8, pp. 474-476, 2011.

- M. S. Nafie, S. M. Emam, S. M. El Rayes, I. A. I. Ali, and H. A. Soliman, "Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies," Scientific Reports, vol. 13, no. 1, p. 12217, 2023.

- BenchChem, "Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Dichlorophthalazines," BenchChem, 2025.

- S. Elmeligie et al., "Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition," Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 34, no. 1, pp. 1347-1362, 2019.

- S. A. G. El-faham, A. M. El-massry, and H. M. Hassan, "Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors," Molecules, vol. 25, no. 23, p. 5728, 2020.

- A. M. M. Gomaa, "Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma," Bioorganic Chemistry, vol. 92, p. 103233, 2019.

- X. Wang, Y. Liu, and L. Zhang, "Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines," Molecules, vol. 12, no. 11, pp. 2206-2214, 2007.

- A. M. El-Sayed, "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds," IntechOpen, 2018.

- QM Magic Class, "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines," Schrödinger, 2020.

- A. A. A. M. El-Adl, "Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites," Organic Chemistry Frontiers, vol. 8, no. 1, pp. 137-164, 2021.

-

SINFOO, "this compound," SINFOO, [Online]. Available: [Link].

- J. Clayden, N. Greeves, and S. Warren, Organic Chemistry, 2nd ed. Oxford University Press, 2012.

- F. A. Carey and R. J. Sundberg, Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed. Springer, 2007.

- A. A. A. M. El-Adl, "Kinetic study on the aromatic nucleophilic substitution reaction of 3,6‐dichloro‐1,2,4,5‐tetrazine by biothiols," Journal of Physical Organic Chemistry, vol. 27, no. 7, pp. 586-593, 2014.

- A. M. El-Sayed, "Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes," Arkivoc, vol. 2004, no. 1, pp. 88-100, 2004.

- BenchChem, "Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Amino-3,5-dichloro-2,6-difluoropyridine," BenchChem, 2025.

- O. I. Koifman et al., "Effect of the position of fluorine substituents in tetrasubstituted metal phthalocyanines on their vibrational spectra," Journal of Porphyrins and Phthalocyanines, vol. 22, no. 06, pp. 481-490, 2018.

- O. I. Koifman et al., "Tetrafluorosubstituted Metal Phthalocyanines: Study of the Effect of the Position of Fluorine Substituents on the Chemiresistive Sensor Response to Ammonia," Chemosensors, vol. 9, no. 9, p. 248, 2021.

- O. I. Koifman et al., "Fluoro-Substituted Metal Phthalocyanines for Active Layers of Chemical Sensors," Sensors, vol. 20, no. 21, p. 6149, 2020.

- A. B. Sheremetev, "4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles," Molecules, vol. 26, no. 24, p. 7636, 2021.

- BenchChem, "Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline," BenchChem, 2025.

-

Fisher Scientific, "Palladium-Catalysed Coupling Chemistry," Fisher Scientific, [Online]. Available: [Link].

- G. F. P. de Souza et al., "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry," Molecules, vol. 27, no. 1, p. 189, 2022.

- J. B. F. N. Engberts, "Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens," Chemistry, vol. 3, no. 8, p. e202200034, 2022.

- BenchChem, "In-Depth Technical Guide: 1,4-Dichloro-6,7-dimethoxyphthalazine," BenchChem, 2025.

- BenchChem, "Technical Support Center: 1,4-Dichloro-6,7-dimethoxyphthalazine Reactions," BenchChem, 2025.

Sources

- 1. mdpi.com [mdpi.com]

- 2. uvadoc.uva.es [uvadoc.uva.es]

- 3. thermofishersci.in [thermofishersci.in]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. sinfoochem.com [sinfoochem.com]

- 8. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electrophilicity of 1,4-Dichloro-6,7-difluorophthalazine: A Versatile Scaffold for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 1,4-dichloro-6,7-difluorophthalazine, a fluorinated heterocyclic compound poised for significant utility in medicinal chemistry. While direct literature on this specific molecule is sparse, this document synthesizes information from analogous structures to present a robust predictive framework for its electrophilic behavior. By leveraging established principles of nucleophilic aromatic substitution (SNAr) and the known effects of fluorine substitution, this guide offers valuable insights for researchers seeking to incorporate this promising scaffold into their drug discovery programs.

Introduction: The Strategic Advantage of Fluorinated Phthalazines

The phthalazine core is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, cardiotonic, vasorelaxant, and anti-inflammatory properties. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. Consequently, this compound represents a highly attractive, yet underexplored, building block for the synthesis of novel therapeutic agents. The two chlorine atoms at the 1 and 4 positions serve as reactive handles for the sequential introduction of various nucleophiles, enabling the construction of diverse chemical libraries.

Proposed Synthesis of this compound

A plausible synthetic route to this compound begins with the commercially available 4,5-difluorophthalic acid. The proposed multi-step synthesis is outlined below.

Step 1: Synthesis of 4,5-Difluorophthalic Anhydride

The initial step involves the dehydration of 4,5-difluorophthalic acid to its corresponding anhydride. This is a standard transformation, typically achieved by heating the diacid with a dehydrating agent such as acetic anhydride.[1]

Experimental Protocol: Synthesis of 4,5-Difluorophthalic Anhydride

-

Materials: 4,5-difluorophthalic acid, acetic anhydride.

-

Procedure:

-

Suspend 4,5-difluorophthalic acid in acetic anhydride.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude 4,5-difluorophthalic anhydride.

-

The crude product can be purified by recrystallization or sublimation if necessary.

-

Step 2: Synthesis of 6,7-Difluorophthalazine-1,4-dione

The phthalazine core is constructed by the condensation of 4,5-difluorophthalic anhydride with hydrazine hydrate. This reaction is a common and efficient method for the formation of the phthalazinedione ring system.

Experimental Protocol: Synthesis of 6,7-Difluorophthalazine-1,4-dione

-

Materials: 4,5-difluorophthalic anhydride, hydrazine hydrate, ethanol.

-

Procedure:

-

Dissolve 4,5-difluorophthalic anhydride in a suitable solvent, such as ethanol.

-

Slowly add hydrazine hydrate to the solution at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Cool the mixture to room temperature, and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield 6,7-difluorophthalazine-1,4-dione.

-

Step 3: Synthesis of this compound

The final step is the chlorination of 6,7-difluorophthalazine-1,4-dione to afford the target compound. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine.

Experimental Protocol: Synthesis of this compound

-

Materials: 6,7-difluorophthalazine-1,4-dione, phosphorus oxychloride (POCl₃), catalytic N,N-dimethylformamide (DMF).

-

Procedure:

-

Carefully add 6,7-difluorophthalazine-1,4-dione to an excess of phosphorus oxychloride.

-

Add a catalytic amount of DMF.

-

Heat the mixture to reflux for 3-5 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate).

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Electrophilicity and Reactivity: A Gateway to Diverse Derivatives

The core of this compound's utility lies in its electrophilic nature, specifically at the C1 and C4 positions. The presence of two adjacent nitrogen atoms in the phthalazine ring, coupled with the electron-withdrawing effects of the chlorine and fluorine substituents, renders the carbon atoms bonded to the chlorine atoms highly susceptible to nucleophilic attack. This reactivity facilitates nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern heterocyclic chemistry.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound with a nucleophile is expected to proceed via a two-step addition-elimination mechanism.

Caption: Generalized mechanism of SNAr on this compound.

Regioselectivity of Nucleophilic Attack

A key consideration in the reaction of this compound is the regioselectivity of the first nucleophilic attack. While both C1 and C4 positions are activated, subtle electronic differences may lead to a preferential reaction at one site. In analogous systems like 2,4-dichloroquinazolines, substitution often occurs preferentially at the 4-position. For 1,4-dichlorophthalazines, the two positions are electronically similar in the absence of other substituents. The fluorine atoms at the 6 and 7 positions are expected to have a minimal directing effect on the initial substitution. Therefore, mono-substitution may yield a mixture of 1- and 4-substituted isomers, or a single isomer depending on the specific nucleophile and reaction conditions. Subsequent substitution of the second chlorine atom is also feasible, often requiring more forcing conditions.

Reactivity with Various Nucleophiles

This compound is anticipated to react with a wide array of nucleophiles, including:

-

Amines (Primary and Secondary): Reactions with primary and secondary amines are expected to proceed readily to form the corresponding amino-substituted phthalazines. These reactions are typically carried out in a polar aprotic solvent in the presence of a base.

-

Alcohols and Phenols: Alkoxides and phenoxides will displace the chloride to form ether derivatives. These reactions are generally performed using a strong base to deprotonate the alcohol or phenol.

-

Thiols: Thiolates are excellent nucleophiles and are expected to react efficiently to yield thioether-substituted phthalazines.

Experimental Protocols for Nucleophilic Aromatic Substitution

The following are generalized protocols for the SNAr of this compound, based on established methods for the non-fluorinated analog. Optimization for specific substrates will be necessary.

Protocol 1: Monosubstitution with a Primary Amine

-

Materials: this compound, primary amine (1.1 eq.), potassium carbonate (2.0 eq.), N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of this compound in DMF, add potassium carbonate and the primary amine.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC.

-

Upon completion, cool the reaction, pour into water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

Protocol 2: Disubstitution with a Secondary Amine

-

Materials: this compound, secondary amine (2.5 eq.), triethylamine (3.0 eq.), acetonitrile.

-

Procedure:

-

Dissolve this compound in acetonitrile.

-

Add triethylamine and the secondary amine.

-

Heat the reaction to reflux and monitor by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Dry the organic layer and concentrate to yield the crude product, which can be purified by chromatography or recrystallization.